![molecular formula C29H30BrN3O5 B13534255 2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B13534255.png)
2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[35]nonan-2-yl]oxy]acetic acid is a complex organic compound that features a unique structure combining a bromo-substituted imidazole ring, a fluorenylmethoxycarbonyl group, and an azaspiro nonane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid typically involves multiple steps, starting with the preparation of the key intermediates. The initial step often includes the bromination of 1-methylimidazole to obtain 4-bromo-1-methylimidazole. This is followed by the introduction of the fluorenylmethoxycarbonyl group through a reaction with fluorenylmethoxycarbonyl chloride under basic conditions. The azaspiro nonane core is then constructed via a series of cyclization reactions, and the final step involves the esterification of the intermediate with acetic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group in the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-(2-methylimidazol-1-yl)pyridine
- 4-Bromo-2-(2-methylimidazol-1-yl)thiazole
- 2-Methylimidazole
Uniqueness
2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[35]nonan-2-yl]oxy]acetic acid is unique due to its combination of structural features, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C29H30BrN3O5 |
|---|---|
Peso molecular |
580.5 g/mol |
Nombre IUPAC |
2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid |
InChI |
InChI=1S/C29H30BrN3O5/c1-32-14-24(30)31-26(32)29(38-16-25(34)35)17-28(18-29)10-12-33(13-11-28)27(36)37-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,14,23H,10-13,15-18H2,1H3,(H,34,35) |
Clave InChI |
AUDMKODODGZQTH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1C2(CC3(C2)CCN(CC3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


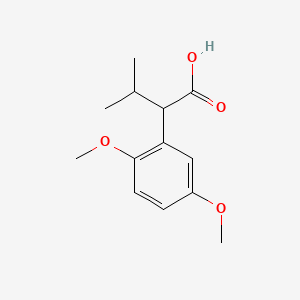
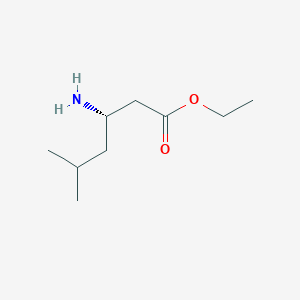

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine](/img/structure/B13534185.png)
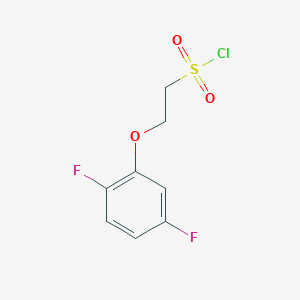
![2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile](/img/structure/B13534211.png)



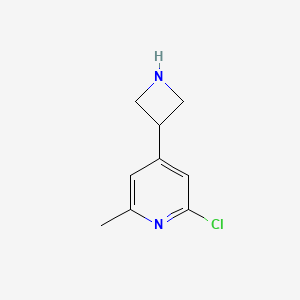
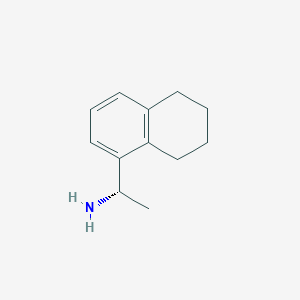
![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)


